![molecular formula C16H20N4O2S B5711697 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5711697.png)
4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine, also known as MAT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MAT has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase, which are involved in the metabolism of drugs and neurotransmitters, respectively. 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine inhibits the growth of cancer cells, bacteria, and fungi. 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has also been shown to inhibit the activity of cytochrome P450 and acetylcholinesterase. In addition, 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is also stable under normal laboratory conditions and can be stored for extended periods. However, 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has some limitations for lab experiments. It is relatively insoluble in water, which limits its use in aqueous solutions. In addition, 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has not been extensively studied for its toxicity and safety profile.
Orientations Futures
4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has several potential future directions for research. In medicinal chemistry, 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine could be further investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and fungal infections. In agriculture, 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine could be studied for its potential use as a natural fungicide and pesticide. In material science, 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine could be investigated for its potential use as a corrosion inhibitor in various applications. Further studies could also be conducted to investigate the toxicity and safety profile of 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine.
Conclusion
In conclusion, 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is warranted to investigate the potential applications of 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine in various fields and to better understand its mechanism of action and safety profile.
Méthodes De Synthèse
4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine can be synthesized using various methods, including the reaction of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with morpholine in the presence of acetic anhydride. The reaction yields 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and fungal infections. In agriculture, 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been studied for its fungicidal and pesticidal properties. In material science, 4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been investigated for its potential use as a corrosion inhibitor.
Propriétés
IUPAC Name |
2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-3-5-13(6-4-12)15-17-18-16(19(15)2)23-11-14(21)20-7-9-22-10-8-20/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFYJNBSGCEWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

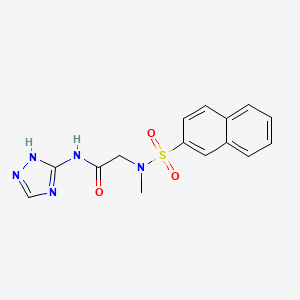
![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5711623.png)
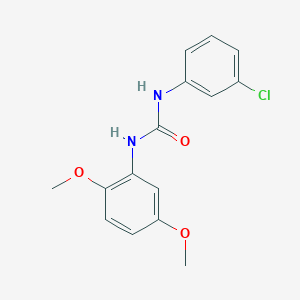
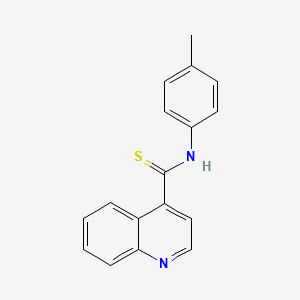
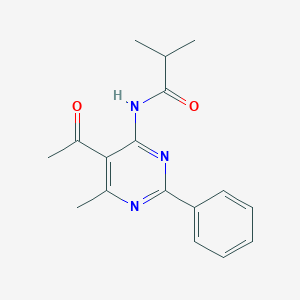
![N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)
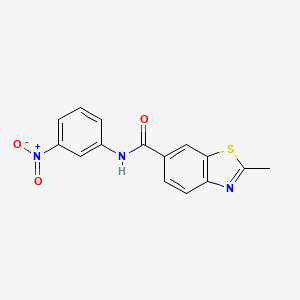
![3-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711670.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5711678.png)
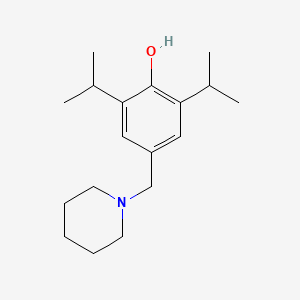

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711699.png)
![3'-(cyclopentylideneamino)-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5711701.png)